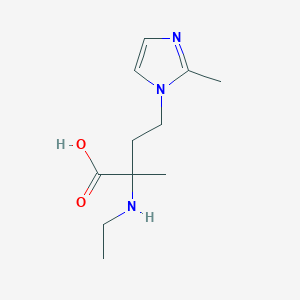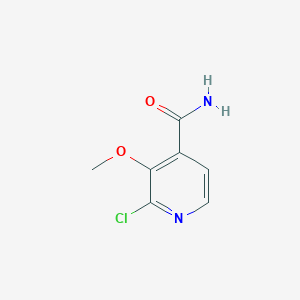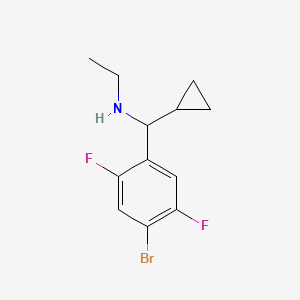
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is a chemical compound with the molecular formula C12H14BrF2N. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a phenyl ring, along with an ethanamine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with cyclopropylmethylamine under reductive amination conditions. This process may involve the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- n-((4-Bromo-2,5-difluorophenyl)methyl)ethanamine
- n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)propanamine
- n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)butanamine
Uniqueness
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is unique due to the combination of its bromine, fluorine, and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features can result in different reactivity patterns and biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14BrF2N |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-[(4-bromo-2,5-difluorophenyl)-cyclopropylmethyl]ethanamine |
InChI |
InChI=1S/C12H14BrF2N/c1-2-16-12(7-3-4-7)8-5-11(15)9(13)6-10(8)14/h5-7,12,16H,2-4H2,1H3 |
InChI Key |
ZKRYRAIYLWSURV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1CC1)C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


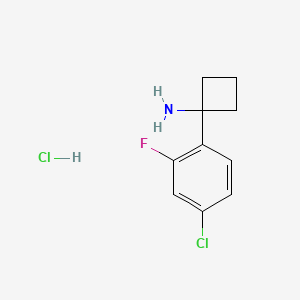
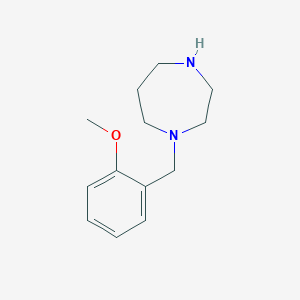

![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
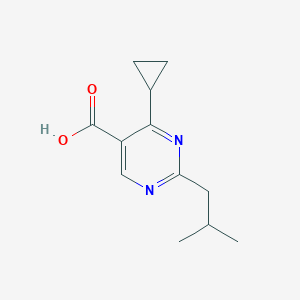
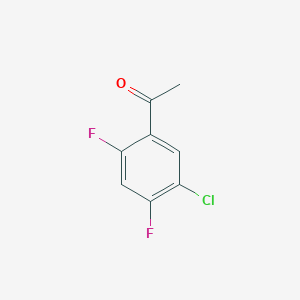
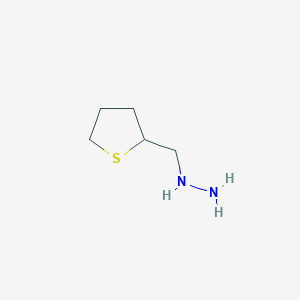
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)
